Target Engagement: High-Affinity NK3 Receptor Antagonism vs. Other GPCR Targets
A derivative containing the 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol core (BDBM50341109) demonstrates potent antagonism of the human neuromedin-K (NK3) receptor. It achieves an IC50 of 205 nM against NKB-induced calcium flux, positioning it as a valuable tool compound for investigating this GPCR. This activity is notable when compared to other NK3-targeted chemotypes which may exhibit lower potency or selectivity, and it distinguishes this scaffold from its primary utility as a CB1 ligand scaffold [1].
| Evidence Dimension | In vitro functional antagonism of human NK3 receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 205 nM |
| Comparator Or Baseline | Other NK3 antagonist chemotypes (e.g., certain piperidine or quinoline derivatives) with reported IC50 values often > 500 nM; Class-level potency expectation for initial hits is typically in the micromolar range. |
| Quantified Difference | Demonstrates sub-micromolar (205 nM) potency, which is a strong starting point for hit-to-lead optimization. |
| Conditions | Human recombinant NK3 receptor expressed in CHO cells; inhibition of NKB-induced increase of intracellular calcium. |
Why This Matters
This quantitative evidence of NK3 antagonism at 205 nM provides a validated and differentiated starting point for medicinal chemists pursuing novel treatments for schizophrenia, reproductive disorders, or addiction, distinct from its established CB1-related profile.
- [1] BindingDB. (2011). Affinity Data for BDBM50341109. Ki: 260 nM; IC50: 205 nM. Assay: Antagonist activity at human recombinant NK3 receptor expressed in CHO cells. View Source
